molecular formula C5H9N5O B156586 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one CAS No. 127480-40-4

4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one

Cat. No.: B156586
CAS No.: 127480-40-4
M. Wt: 155.16 g/mol
InChI Key: WSBGPIYVIAOEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their stable ring structure and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with methylamine and ammonia, followed by further functionalization to introduce the amino and methyl groups.

Industrial Production Methods

Industrial production methods for triazine compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3,5-triazin-2-one: Lacks the methyl and methylamino groups, leading to different reactivity and applications.

    6-Chloro-4-amino-1,3,5-triazin-2-one: Contains a chlorine atom, which can alter its chemical properties and biological activity.

    2,4-Diamino-6-methyl-1,3,5-triazine: Similar structure but with different substitution patterns, affecting its reactivity and uses.

Uniqueness

4-Amino-5-methyl-6-(methylamino)-1,3,5-triazin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

CAS No.

127480-40-4

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

4-amino-5-methyl-6-(methylamino)-1,3,5-triazin-2-one

InChI

InChI=1S/C5H9N5O/c1-7-4-9-5(11)8-3(6)10(4)2/h1-2H3,(H3,6,7,8,9,11)

InChI Key

WSBGPIYVIAOEFX-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)N=C(N1C)N

Canonical SMILES

CNC1=NC(=O)N=C(N1C)N

Synonyms

1,3,5-Triazin-2(5H)-one,4-amino-5-methyl-6-(methylamino)-(9CI)

Origin of Product

United States

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